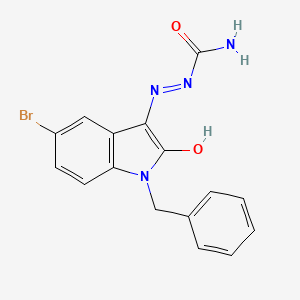
1-benzyl-5-bromo-1H-indole-2,3-dione 3-semicarbazone
Overview
Description
1-benzyl-5-bromo-1H-indole-2,3-dione 3-semicarbazone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a semicarbazone derivative of 5-bromoindole-2,3-dione and has been synthesized through various methods.
Mechanism of Action
The mechanism of action of 1-benzyl-5-bromo-1H-indole-2,3-dione 3-semicarbazone is not fully understood. However, it has been suggested that the compound may exert its antitumor activity through the induction of apoptosis and inhibition of cell proliferation. The compound has also been reported to inhibit the activity of certain enzymes, which may contribute to its antimicrobial and anti-inflammatory activities.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been reported to inhibit the growth of certain bacteria and fungi. Additionally, the compound has shown anti-inflammatory activity by inhibiting the production of certain inflammatory mediators.
Advantages and Limitations for Lab Experiments
1-benzyl-5-bromo-1H-indole-2,3-dione 3-semicarbazone has several advantages for lab experiments. The compound is relatively easy to synthesize and has been shown to exhibit potent biological activities. However, the compound has certain limitations, such as its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of 1-benzyl-5-bromo-1H-indole-2,3-dione 3-semicarbazone. One potential direction is the exploration of its potential as a fluorescent probe for the detection of metal ions. Another direction is the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies could be conducted to elucidate the compound's mechanism of action and to optimize its synthesis method for improved yields and purity.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the compound's potential and to optimize its use in various applications.
Scientific Research Applications
1-benzyl-5-bromo-1H-indole-2,3-dione 3-semicarbazone has been studied for its potential applications in various fields. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. The compound has also shown potential as a fluorescent probe for the detection of metal ions.
Properties
IUPAC Name |
(1-benzyl-5-bromo-2-hydroxyindol-3-yl)iminourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O2/c17-11-6-7-13-12(8-11)14(19-20-16(18)23)15(22)21(13)9-10-4-2-1-3-5-10/h1-8,22H,9H2,(H2,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQPODISFFMNOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30417001 | |
| Record name | AC1NSXZZ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30417001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5632-60-0 | |
| Record name | AC1NSXZZ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30417001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3567517.png)
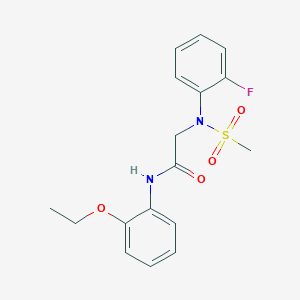
![N-(4-chlorophenyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3567543.png)
![4-{2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B3567550.png)
![2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3567556.png)
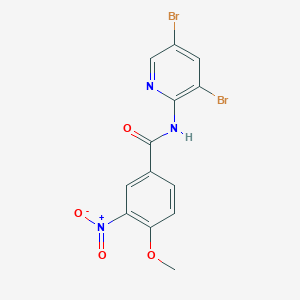
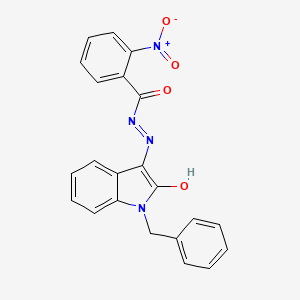
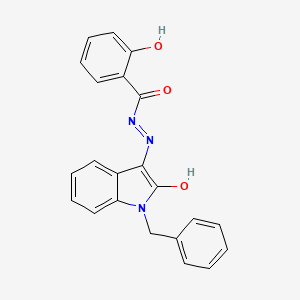
![N,N'-1,4-phenylenebis[N-(phenylsulfonyl)butanamide]](/img/structure/B3567600.png)
![N,N'-[2-(1-acetyl-2-oxopropyl)-1,4-phenylene]dibenzenesulfonamide](/img/structure/B3567603.png)
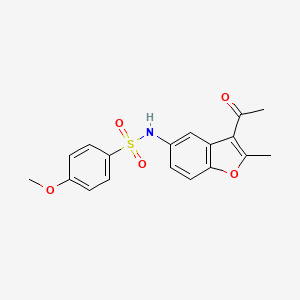
![4-{butyryl[(4-methylphenyl)sulfonyl]amino}phenyl butyrate](/img/structure/B3567608.png)
![2-bromo-4-{butyryl[(4-chlorophenyl)sulfonyl]amino}phenyl butyrate](/img/structure/B3567611.png)
![2,6-dibromo-4-{butyryl[(4-methylphenyl)sulfonyl]amino}phenyl butyrate](/img/structure/B3567619.png)
